molecular formula C16H14BrN3O3 B11551460 N'-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-phenylpropanehydrazide

N'-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-phenylpropanehydrazide

Cat. No.: B11551460
M. Wt: 376.20 g/mol
InChI Key: HTBYGOWMUGDOKX-WOJGMQOQSA-N
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Description

N’-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-phenylpropanehydrazide is a compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry .

Preparation Methods

The synthesis of N’-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-phenylpropanehydrazide typically involves the condensation reaction between 4-bromo-3-nitrobenzaldehyde and 3-phenylpropanehydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Chemical Reactions Analysis

N’-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-phenylpropanehydrazide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, varying temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Mechanism of Action

Comparison with Similar Compounds

N’-[(E)-(4-bromo-3-nitrophenyl)methylidene]-3-phenylpropanehydrazide is unique due to its specific structure and the presence of both bromine and nitro groups. Similar compounds include:

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

Molecular Formula

C16H14BrN3O3

Molecular Weight

376.20 g/mol

IUPAC Name

N-[(E)-(4-bromo-3-nitrophenyl)methylideneamino]-3-phenylpropanamide

InChI

InChI=1S/C16H14BrN3O3/c17-14-8-6-13(10-15(14)20(22)23)11-18-19-16(21)9-7-12-4-2-1-3-5-12/h1-6,8,10-11H,7,9H2,(H,19,21)/b18-11+

InChI Key

HTBYGOWMUGDOKX-WOJGMQOQSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCC(=O)N/N=C/C2=CC(=C(C=C2)Br)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NN=CC2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

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